molecular formula C18H20N4OS2 B12249157 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole

Cat. No.: B12249157
M. Wt: 372.5 g/mol
InChI Key: AQELWNXYVDYSJH-UHFFFAOYSA-N
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Description

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The piperidine ring can be introduced via nucleophilic substitution reactions, while the benzothiazole moiety is often synthesized through cyclization reactions involving thioureas and halogenated aromatic compounds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
  • 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
  • 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole

Uniqueness

What sets 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole apart from similar compounds is its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H20N4OS2

Molecular Weight

372.5 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H20N4OS2/c1-24-13-4-5-14-15(10-13)25-18(19-14)22-8-6-12(7-9-22)17-21-20-16(23-17)11-2-3-11/h4-5,10-12H,2-3,6-9H2,1H3

InChI Key

AQELWNXYVDYSJH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C4=NN=C(O4)C5CC5

Origin of Product

United States

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